4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide
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Overview
Description
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with dipropylsulfamoyl and methoxy-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multi-step organic reactions One common method starts with the nitration of 4-methoxyaniline to produce 4-methoxy-2-nitroaniline This intermediate is then subjected to acylation with benzoyl chloride to form N-(4-methoxy-2-nitrophenyl)benzamide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: 4-(dipropylsulfamoyl)-N-(4-amino-2-nitrophenyl)benzamide.
Reduction: 4-(dipropylsulfamoyl)-N-(4-methoxy-2-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(dipropylsulfamoyl)-N-(4-methoxyphenyl)benzamide
- 4-(dipropylsulfamoyl)-N-(2-nitrophenyl)benzamide
- 4-(dipropylsulfamoyl)-N-(4-methoxy-3-nitrophenyl)benzamide
Uniqueness
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-4-12-22(13-5-2)30(27,28)17-9-6-15(7-10-17)20(24)21-18-11-8-16(29-3)14-19(18)23(25)26/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDMFAAZKMPSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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